![molecular formula C10H26SSiSn B14506763 Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane CAS No. 62924-42-9](/img/structure/B14506763.png)
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane is a unique organosilicon compound that features a silicon atom bonded to a trimethylsilyl group, a triethylstannyl group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable stannyl sulfide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl and sulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The stannyl group can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon and tin atoms can be involved in nucleophilic substitution reactions, where the trimethylsilyl or triethylstannyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon or organotin compounds.
Applications De Recherche Scientifique
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, where the stannyl group can serve as a precursor for radiolabeling with tin isotopes.
Industry: Used in the production of specialized materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane exerts its effects involves the reactivity of its functional groups. The silicon and tin atoms can participate in various chemical reactions, such as nucleophilic substitution and reduction, which are facilitated by the electron-donating properties of the trimethylsilyl and triethylstannyl groups. These reactions often involve the formation of reactive intermediates, such as silyl-stabilized carbocations or stannyl radicals, which can then undergo further transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a single trimethylsilyl group.
Triethylsilane: Similar to Trimethylsilane but with triethyl groups instead of trimethyl groups.
Trimethylstannane: An organotin compound with a single trimethylstannyl group.
Uniqueness
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane is unique due to the presence of both silicon and tin atoms in the same molecule, which allows it to participate in a wider range of chemical reactions compared to simpler organosilicon or organotin compounds. The combination of these functional groups provides a versatile platform for the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
62924-42-9 |
|---|---|
Formule moléculaire |
C10H26SSiSn |
Poids moléculaire |
325.18 g/mol |
Nom IUPAC |
trimethyl(triethylstannylsulfanylmethyl)silane |
InChI |
InChI=1S/C4H12SSi.3C2H5.Sn/c1-6(2,3)4-5;3*1-2;/h5H,4H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
MYLLTMCNOUMCLS-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)SC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)

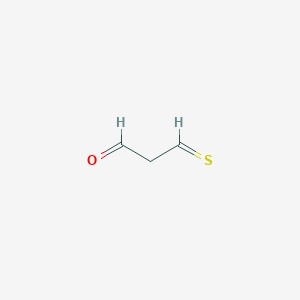
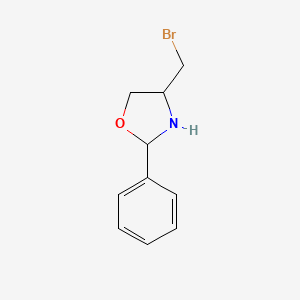
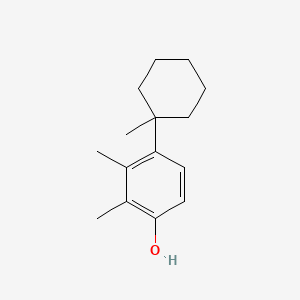

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
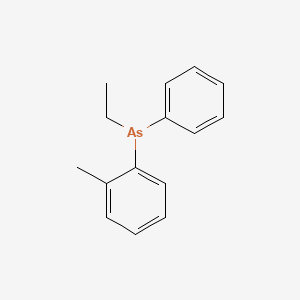
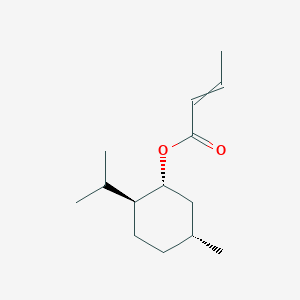
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
